Cas no 313502-13-5 (6-Amino-2-(3-aminophenyl)benzoxazole)
6-Amino-2-(3-aminophenyl)benzoxazole Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzoxazolamine,2-(3-aminophenyl)-
- 6-Amino-2-(3-aminophenyl)benzoxazole
- 2-(3-aminophenyl)-1,3-benzoxazol-6-amine
- 2-(3-aminophenyl)benzoxazol-6-ylamine
- 6-amino-2-(3'-aminophenyl)-benzoxazole
- 6-Amino-2-(m-aminophenyl)benzoxazole
- 6-Benzoxazolamine,2-(3-aminophenyl)
- VSMRWFMFAFOGGD-UHFFFAOYSA-N
- 313502-13-5
- SCHEMBL2268609
- DTXSID50398222
- FT-0661570
- J-018388
- Oprea1_473029
- AKOS024362716
- 2-(3-Aminophenyl)benzo[d]oxazol-6-amine
-
- Inchi: 1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2
- InChI Key: VSMRWFMFAFOGGD-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=C(C=2)N)=NC2C=CC(=CC1=2)N
Computed Properties
- Exact Mass: 225.09000
- Monoisotopic Mass: 225.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.1A^2
- XLogP3: 2.1
Experimental Properties
- Density: 1.329
- Boiling Point: 450°C at 760 mmHg
- Flash Point: 225.9°C
- Refractive Index: 1.729
- PSA: 78.07000
- LogP: 3.82160
6-Amino-2-(3-aminophenyl)benzoxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A581950-1g |
6-Amino-2-(3-aminophenyl)benzoxazole |
313502-13-5 | 1g |
$ 155.00 | 2023-04-19 | ||
| TRC | A581950-10g |
6-Amino-2-(3-aminophenyl)benzoxazole |
313502-13-5 | 10g |
$ 1206.00 | 2023-04-19 |
6-Amino-2-(3-aminophenyl)benzoxazole Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 6-Amino-2-(3-aminophenyl)benzoxazole
Introduction to 6-Amino-2-(3-aminophenyl)benzoxazole (CAS No. 313502-13-5)
6-Amino-2-(3-aminophenyl)benzoxazole, with the CAS number 313502-13-5, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzoxazole core and two amino groups, one on the benzene ring and one on the benzoxazole ring. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
The molecular formula of 6-Amino-2-(3-aminophenyl)benzoxazole is C13H12N4O, and its molecular weight is 240.26 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility properties are crucial for its use in solution-based reactions and formulations.
In recent years, 6-Amino-2-(3-aminophenyl)benzoxazole has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as a scaffold for the design of novel bioactive molecules. The presence of multiple amino groups allows for facile functionalization through various chemical reactions, such as amide coupling, reductive amination, and Michael addition. These modifications can introduce additional functionalities that enhance the compound's pharmacological properties, such as improved solubility, stability, and target specificity.
A notable example of the application of 6-Amino-2-(3-aminophenyl)benzoxazole in medicinal chemistry is its use as a lead compound for the development of inhibitors targeting specific enzymes or receptors. For instance, recent studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways associated with cancer and inflammatory diseases. The ability to modulate these pathways makes these derivatives promising candidates for therapeutic intervention.
Beyond its pharmaceutical applications, 6-Amino-2-(3-aminophenyl)benzoxazole has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the benzoxazole moiety contributes to the compound's photophysical properties, such as high fluorescence quantum yield and good thermal stability. These characteristics are essential for the efficient performance of organic electronic devices.
The synthesis of 6-Amino-2-(3-aminophenyl)benzoxazole typically involves multistep procedures that utilize readily available starting materials. One common synthetic route involves the condensation of 2-aminothiophenol with 4-chloroaniline followed by cyclization to form the benzoxazole ring. Subsequent reduction steps can introduce the additional amino groups on the benzene ring. Advances in synthetic methodologies have led to more efficient and scalable routes, making it easier to produce this compound on a larger scale for both research and industrial applications.
In terms of safety and handling, while 6-Amino-2-(3-aminophenyl)benzoxazole is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be used when working with this compound in laboratory settings.
To summarize, 6-Amino-2-(3-aminophenyl)benzoxazole (CAS No. 313502-13-5) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and versatile reactivity make it an attractive scaffold for the development of novel bioactive molecules and advanced materials. Ongoing research continues to uncover new applications and optimize its properties for various uses.
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